molecular formula C16H18N2O4S B4390089 N-butyl-3-nitro-N-phenylbenzenesulfonamide CAS No. 871880-75-0

N-butyl-3-nitro-N-phenylbenzenesulfonamide

Cat. No.: B4390089
CAS No.: 871880-75-0
M. Wt: 334.4 g/mol
InChI Key: QBEBZDKDBBFJBG-UHFFFAOYSA-N
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Description

N-butyl-3-nitro-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C16H18N2O4S and a molecular weight of 334.39000 g/mol . It belongs to the broader class of benzenesulfonamide derivatives, a group known for its significant versatility and wide application in medicinal chemistry and pharmaceutical research . As a specialized sulfonamide, this N-butyl, N-phenyl substituted derivative serves as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers are exploring substituted phenylbenzenesulfonamide derivatives for various therapeutic areas, which may include disorders of the nervous system, metabolic conditions, and inflammatory diseases . The presence of both the sulfonamide and nitro functional groups on the aromatic ring suggests potential for diverse chemical reactivity and biological activity, making it a compound of interest for developing new pharmacological tools. The structural motif of N-aryl benzenesulfonamides provides a robust scaffold for creating compounds with potential bioactivity. This product is intended for research and development purposes in a controlled laboratory setting. Handling should be conducted using appropriate personal protective equipment, and it should be stored in a cool, dry, and well-ventilated place. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-butyl-3-nitro-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-3-12-17(14-8-5-4-6-9-14)23(21,22)16-11-7-10-15(13-16)18(19)20/h4-11,13H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBEBZDKDBBFJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388135
Record name N-butyl-3-nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871880-75-0
Record name N-butyl-3-nitro-N-phenylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of N Butyl 3 Nitro N Phenylbenzenesulfonamide

Reactivity of the Nitro Group in the Chemical Compound

The nitro group is a versatile functional group that profoundly activates the aromatic system and serves as a precursor for various nitrogen-containing derivatives. Its reactivity is central to the synthetic utility of N-butyl-3-nitro-N-phenylbenzenesulfonamide.

The reduction of the aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. This conversion opens up a vast array of subsequent chemical modifications, transforming the electronic properties of the aromatic ring from electron-deficient to electron-rich and introducing a nucleophilic amino group.

The conversion of an aromatic nitro compound to its corresponding aniline (B41778) derivative is a well-established industrial and laboratory process. wikipedia.org A key challenge is achieving chemoselectivity, particularly when other reducible functional groups are present. For a molecule like this compound, the sulfonamide group is generally stable under many nitro reduction conditions.

A variety of methods exist for this transformation. wikipedia.org Catalytic hydrogenation is a common approach, utilizing catalysts such as palladium-on-carbon, platinum(IV) oxide, or Raney nickel. wikipedia.org Chemical reductions offer a broad spectrum of reagents and conditions. Mild reducing agents like sodium borohydride (B1222165) typically require a catalyst to reduce nitro groups effectively. mdpi.com Systems such as NaBH4 in the presence of nickel acetate (B1210297) or other transition metal complexes have been shown to efficiently reduce nitro compounds to amines at room temperature. mdpi.com Other established methods include the use of metals in acidic media, such as iron, tin, or zinc, as well as reagents like sodium hydrosulfite or tin(II) chloride. wikipedia.orgmdpi.com

The following table summarizes various methodologies applicable to the selective reduction of aromatic nitro groups.

Reagent/Catalyst SystemSolventTemperatureNotes
Catalytic Hydrogenation (Pd/C, PtO₂, Raney Ni)Alcohols, Ethyl Acetate, Acetic AcidRoom Temperature to Mild HeatingWidely applicable and often provides clean, high-yielding reactions. wikipedia.org
Iron (Fe) / HCl or Acetic AcidWater, EthanolRefluxA classic, cost-effective method often used in industrial-scale synthesis. wikipedia.org
Tin(II) Chloride (SnCl₂) / HClEthanol, Ethyl AcetateRoom Temperature to RefluxA common laboratory method for nitro group reduction. wikipedia.org
Sodium Borohydride (NaBH₄) / Ni(OAc)₂·4H₂OCH₃CN / H₂ORoom TemperatureA mild system that provides high to excellent yields of amines. mdpi.com
Sodium Hydrosulfite (Na₂S₂O₄)Water / Methanol (B129727)Room Temperature to RefluxOften used for the reduction of nitroarenes. wikipedia.org
Zinc (Zn) / Ammonium Formate or Formic AcidMethanolRefluxA method involving transfer hydrogenation. wikipedia.org

The reduction product of this compound, which is 3-amino-N-butyl-N-phenylbenzenesulfonamide, is a key intermediate for synthesizing heterocyclic structures. The formation of fused heterocyclic systems like benzothiadiazines and benzimidazoles typically requires specific ortho-relationships between the reacting functional groups.

Benzimidazole (B57391) Scaffolds: The synthesis of the benzimidazole ring system traditionally involves the condensation of an o-phenylenediamine (B120857) (a 1,2-diaminobenzene) with a carboxylic acid or its derivatives (such as aldehydes, esters, or acid chlorides). nih.govnih.gov If the starting material were an ortho-nitroaniline derivative, its reduction would directly yield the necessary o-phenylenediamine precursor for cyclization. For 3-amino-N-butyl-N-phenylbenzenesulfonamide, the amino group is meta to the sulfonamide. Therefore, a direct intramolecular cyclization to a benzimidazole is not feasible. However, this amine could be a building block in multi-step syntheses to construct the benzimidazole core.

Benzothiadiazine Scaffolds: The synthesis of 1,2,3-benzothiadiazine 1,1-dioxides has been achieved through various routes, including the cyclization of N-arylsulfonylhydrazonates. mdpi.com Another approach involves the palladium-catalyzed cyclization of specific precursors under basic conditions to form the benzothiazine core. google.com The synthesis and diuretic activity of various benzothiadiazine derivatives have been a subject of study, indicating the pharmacological importance of this scaffold. nih.gov The 3-amino derivative of the title compound could potentially be diazotized and coupled with a sulfur source or undergo other transformations to construct a benzothiadiazine ring, although this would likely involve a multi-step synthetic sequence.

Aromatic rings are generally nucleophilic; however, the presence of strong electron-withdrawing groups dramatically alters this character, making the ring susceptible to nucleophilic attack. wikipedia.org This process is known as nucleophilic aromatic substitution (SNAr).

The nitro group is a powerful activating group for SNAr reactions, particularly when positioned ortho or para to a suitable leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comyoutube.com This activation stems from the ability of the nitro group to stabilize the negatively charged intermediate (a Meisenheimer complex) through resonance. youtube.com In this compound, the nitro group is present on the benzenesulfonyl moiety. While there is no inherent leaving group on this ring, the nitro group renders the ring electron-deficient. If a leaving group were present at the C2, C4, or C6 positions, the molecule would be highly activated towards substitution by a nucleophile at that position. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the leaving group, forming the stabilized carbanionic Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. youtube.comlibretexts.org

Reductions to Amine Derivatives

Transformations at the Sulfonyl Moiety

The sulfonamide group itself is a robust functional group, but it can participate in specific rearrangements and migrations under certain conditions, offering pathways to novel molecular architectures.

While the N-S bond in sulfonamides is generally stable, several classes of rearrangements can lead to the migration of the sulfonyl group.

Smiles Rearrangement: The Smiles rearrangement is a well-documented intramolecular nucleophilic aromatic substitution where a connecting chain links two aromatic rings, one of which is activated by electron-withdrawing groups. nist.govmanchester.ac.uk In a relevant context, an N-acyl arylsulfonamide can undergo a Smiles-type rearrangement where an oxygen atom acts as the internal nucleophile, attacking the arylsulfonyl ring and displacing sulfur dioxide. nist.gov Radical versions of the Smiles rearrangement are also known. researchgate.net For this compound, a rearrangement could be envisioned if a nucleophilic group were present on the N-phenyl ring, which could attack the activated 3-nitrophenylsulfonyl ring, leading to a rearranged product.

Lithiation-Induced Rearrangement: The treatment of N-sulfonyl azoles with strong bases like n-butyllithium has been shown to induce a nist.govresearchgate.net rearrangement of the p-toluenesulfonyl group from the nitrogen atom to an adjacent carbon atom. clockss.org This type of N-to-C migration proceeds via lithiation of the heterocyclic ring followed by rearrangement. While this has been demonstrated in azole systems, it highlights a potential pathway for sulfonyl migration in other systems under strongly basic conditions.

Photochemical Rearrangement: Ultraviolet irradiation can induce rearrangements in aryl sulfonates and related compounds. For instance, phenyl benzenesulfonate (B1194179) has been shown to rearrange to form o- and p-hydroxyphenyl phenyl sulphones upon UV irradiation, proceeding through what is proposed to be a 'cage radical pair' mechanism. rsc.org The photolysis of related N-aryl substituted sulfoximines can lead to S-N bond cleavage, generating reactive nitrene intermediates. d-nb.infonih.gov These examples suggest that photochemical conditions could potentially induce rearrangements or cleavage of the sulfonyl group in this compound.

Sulfonyl Group Migration and Rearrangements

Intramolecular Rearrangements

Intramolecular rearrangements in sulfonamides are not common reactions under typical laboratory conditions. However, under specific stimuli such as photochemical or thermal stress, rearrangements involving the migration of aryl or alkyl groups can occur. For a molecule like this compound, a potential, though likely high-energy, rearrangement could be a Smiles-type rearrangement if a suitable nucleophilic group were present on the N-phenyl ring. Another possibility, under radical conditions, could involve the migration of the phenyl or butyl group. For instance, photoredox catalysis has been shown to initiate 1,4-aryl migration in certain N-acylsulfonamidyl radicals, leading to desulfonylated phenols, though this specific outcome would depend on the precise reaction conditions and the stability of the intermediates formed. nih.gov

Intermolecular Transfer Reactions

The sulfonamide moiety can participate in intermolecular reactions, often involving the transfer of the sulfonyl group. While direct intermolecular transfer of the entire this compound molecule is not a primary reaction pathway, the sulfonyl group itself can be transferred. In the presence of strong acids, for example, a reaction akin to a transsulfonylation might occur, where the 3-nitrobenzenesulfonyl group is transferred to another nucleophilic species.

More commonly, the nitrogen atom of the sulfonamide can act as a nucleophile in intermolecular C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions, for instance, are a well-established method for the N-arylation of sulfonamides with aryl halides. acs.orgsemanticscholar.org Although the target molecule is already a tertiary sulfonamide, the principles of such reactions are relevant to understanding the potential for the nitrogen atom to engage in intermolecular processes.

Cleavage of the N-S Bond under Specific Conditions

The nitrogen-sulfur (N-S) bond in sulfonamides is notably stable, which is why sulfonyl groups are often employed as protecting groups for amines. However, this bond can be cleaved under specific, often harsh, reductive or acidic conditions.

Reductive cleavage is a common strategy. Reagents like sodium in liquid ammonia, or samarium(II) iodide can effect the cleavage of the N-S bond. researchgate.net More recently, light-driven methods using organophotocatalysts like thioureas in the presence of a reducing agent (e.g., NaBH₄) have been developed for the reductive photocleavage of sulfonamides under milder conditions. researchgate.net The proposed mechanism for this photochemical cleavage involves a proton-coupled electron transfer, leading to an elongated N-S bond in the transition state and subsequent dissociation. researchgate.net

Acid-catalyzed cleavage is also possible, typically requiring strong acids like HBr in acetic acid, often at elevated temperatures. The presence of the electron-withdrawing nitro group on the benzenesulfonyl moiety would likely make the sulfur atom more electrophilic, potentially facilitating nucleophilic attack at sulfur, but it could also stabilize the sulfonamide bond, requiring more forcing conditions for cleavage. Thiolysis, the cleavage of the N-S bond by thiols, has been observed for related sulfenamide (B3320178) structures, particularly in the presence of soft nucleophiles like cysteine and glutathione, proceeding via first-order kinetics. nih.gov

Cleavage MethodReagents/ConditionsPlausible Products
Reductive Cleavage SmI₂ or Na/NH₃N-butylaniline and 3-nitrobenzenesulfinic acid
Photochemical Cleavage Thiourea photocatalyst, light, NaBH₄N-butylaniline and 3-nitrobenzenesulfinic acid
Acid Hydrolysis Concentrated HBr, heatN-butylaniline and 3-nitrobenzenesulfonyl bromide
Thiolysis Thiols (e.g., glutathione) at neutral pHN-butylaniline and a thioether of 3-nitrobenzenesulfinic acid

Reactivity at the N-Phenyl and N-Butyl Substituents

Electrophilic Aromatic Substitution on the Phenyl Ring

The N-phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The directing effect of the substituent, in this case, the -N(butyl)SO₂-(3-nitrophenyl) group, is crucial in determining the position of substitution. The sulfonamide group itself is generally considered to be deactivating and ortho-, para-directing. oneonta.edumasterorganicchemistry.com This is due to the electron-withdrawing inductive effect of the sulfonyl group, which deactivates the ring, but the potential for the nitrogen lone pair to donate electron density via resonance, which directs incoming electrophiles to the ortho and para positions.

Table of Expected Electrophilic Aromatic Substitution Outcomes on the N-Phenyl Ring

Reaction Reagents Major Product (Predicted)
Nitration HNO₃, H₂SO₄ N-butyl-N-(4-nitrophenyl)-3-nitrobenzenesulfonamide
Halogenation Br₂, FeBr₃ N-butyl-N-(4-bromophenyl)-3-nitrobenzenesulfonamide

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to the deactivated ring |

Reactions Involving the N-Butyl Chain (e.g., functionalization)

The N-butyl chain is a saturated alkyl group and is generally less reactive than the aromatic portions of the molecule. Its functionalization would typically require radical-based reactions. For instance, free-radical halogenation (e.g., using N-bromosuccinimide under UV light) could potentially introduce a halogen atom onto the butyl chain, preferentially at a secondary carbon due to the greater stability of secondary radicals.

Oxidation of the butyl chain is also a possibility under strong oxidizing conditions, but this would likely compete with oxidation at other sites in the molecule and could lead to cleavage of the chain. Given the presence of other more reactive functional groups, selective functionalization of the N-butyl chain would be a significant synthetic challenge.

Alternatively, the principles of the "borrowing hydrogen" methodology, which has been used for the N-alkylation of sulfonamides with alcohols, could be conceptually reversed. acs.org This suggests that under appropriate catalytic conditions, dehydrogenation of the butyl group could occur, although this is not a commonly reported transformation for tertiary sulfonamides.

Mechanistic Investigations of Key Reactions

While no specific mechanistic studies for this compound have been found, the mechanisms of its key potential reactions can be inferred from related systems.

Mechanism of N-S Bond Cleavage: For reductive cleavage, the mechanism likely involves single-electron transfer to the sulfonamide, either directly from the reducing metal or from a photochemically generated reductant. researchgate.net This forms a radical anion, which then fragments to cleave the N-S bond, yielding an amine and a sulfinate anion. Acid-catalyzed cleavage likely proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of the conjugate base of the acid (e.g., Br⁻) on the sulfur atom, leading to displacement of the amine.

Mechanism of Electrophilic Aromatic Substitution: The mechanism for EAS on the N-phenyl ring follows the classical pathway. oneonta.edu An electrophile (E⁺) attacks the π-system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. A base then removes a proton from the carbon bearing the electrophile, restoring aromaticity and yielding the substituted product. The regioselectivity (ortho/para vs. meta) is determined by the relative stability of the possible carbocation intermediates, which is influenced by the electronic effects of the -N(butyl)SO₂-(3-nitrophenyl) substituent.

Elucidation of Reaction Intermediates

There is currently no available scientific literature that identifies or characterizes reaction intermediates involved in the transformations of this compound. The study of reaction intermediates is crucial for understanding the step-by-step mechanism of a chemical reaction. Such studies typically employ techniques like spectroscopy (NMR, IR, UV-Vis), mass spectrometry, and computational modeling to detect and characterize transient species formed during a reaction. The absence of such studies for this particular sulfonamide means that its mechanistic pathways have not been elucidated.

Kinetic and Thermodynamic Studies of Transformations

Similarly, a search for kinetic and thermodynamic data for the transformations of this compound yielded no specific results. Kinetic studies, which measure the rate of chemical reactions, provide insights into reaction mechanisms and the factors influencing reaction speed, such as concentration, temperature, and catalysts. Thermodynamic studies assess the energy changes that occur during a reaction, determining its feasibility and the position of chemical equilibrium. The lack of such data precludes any quantitative analysis of the compound's reactivity.

Theoretical and Computational Investigations of N Butyl 3 Nitro N Phenylbenzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic properties of N-butyl-3-nitro-N-phenylbenzenesulfonamide. These calculations offer a microscopic view of the molecule's electron distribution and its implications for chemical behavior.

The electronic structure of this compound is characterized by the interplay of its constituent functional groups: the nitro-substituted phenyl ring, the sulfonamide core, the N-phenyl group, and the N-butyl chain. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the benzene (B151609) ring to which it is attached. This effect, coupled with the electron-withdrawing nature of the sulfonyl group (-SO2-), leads to a highly polarized molecule.

The nitrogen atom of the sulfonamide is bonded to both a phenyl group and a butyl group. The lone pair of electrons on the nitrogen atom can participate in resonance with the sulfonyl group and the attached phenyl ring, further influencing the electronic environment. The butyl group, being an alkyl chain, acts as a weak electron-donating group through an inductive effect.

A key aspect of the electronic structure is the molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show negative potential (red regions) around the oxygen atoms of the nitro and sulfonyl groups, indicating these as likely sites for interaction with electrophiles. Conversely, positive potential (blue regions) would be anticipated around the hydrogen atoms of the phenyl rings and the butyl chain.

Molecular Orbital (MO) theory provides a deeper understanding of the bonding and electronic transitions within the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity.

For this compound, the HOMO is likely to be localized on the N-phenyl group, which is a relatively electron-rich part of the molecule. The LUMO, on the other hand, is expected to be centered on the nitro-substituted phenyl ring, a consequence of the strong electron-withdrawing nature of the nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive.

Electron density distribution analysis, often performed using methods like Mulliken population analysis, quantifies the partial atomic charges. This analysis would likely confirm the polarization of the molecule, with significant negative charges on the oxygen and nitrogen atoms and positive charges on the sulfur and carbon atoms adjacent to electronegative groups.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

Molecular OrbitalPredicted Energy (eV)Localization
HOMO-6.8N-phenyl group
LUMO-2.5Nitro-substituted phenyl ring
HOMO-LUMO Gap4.3Indicator of chemical stability and reactivity

Note: These values are hypothetical and representative of what would be expected from DFT calculations.

The electronic structure and frontier orbital analysis allow for the prediction of the chemical reactivity and regioselectivity of this compound. The regions of negative electrostatic potential, particularly the oxygen atoms of the nitro and sulfonyl groups, are susceptible to electrophilic attack.

Conversely, nucleophilic attack is likely to occur at electron-deficient sites. The carbon atoms of the nitro-substituted phenyl ring, particularly those ortho and para to the nitro group, are expected to be electrophilic and thus prone to nucleophilic aromatic substitution, although such reactions are generally challenging.

The Fukui function is a reactivity descriptor derived from DFT that can more precisely predict the sites for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f+) would be expected to be highest on the carbons of the nitro-substituted ring, while the Fukui function for electrophilic attack (f-) would be highest on the N-phenyl ring.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the N-butyl chain and the rotational freedom around the various single bonds in this compound give rise to multiple possible conformations. Understanding the relative stabilities of these conformers and the dynamics of their interconversion is crucial for a complete picture of the molecule's behavior.

Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating its flexible dihedral angles. The key rotational degrees of freedom in this compound include the C-S bond connecting the phenyl ring to the sulfonyl group, the S-N bond of the sulfonamide, the N-C bonds to the phenyl and butyl groups, and the C-C bonds within the butyl chain.

The relative stability of different conformers is determined by a combination of steric hindrance and electronic effects. For instance, conformations where the bulky phenyl and butyl groups on the nitrogen atom are far apart would be sterically favored. The orientation of the N-phenyl ring relative to the rest of the molecule will also be critical in determining the extent of electronic conjugation. The most stable conformer will be the one that occupies the global minimum on the potential energy surface.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-S-N-C_phenyl)Dihedral Angle (S-N-C_butyl-C)Relative Energy (kcal/mol)
1 (Global Minimum)75°180° (anti)0.0
2180°180° (anti)+2.1
375°60° (gauche)+1.5
4180°60° (gauche)+3.5

Note: The dihedral angles and relative energies are illustrative and represent plausible outcomes of a conformational search.

Molecular dynamics (MD) simulations can be employed to study the behavior of a large ensemble of this compound molecules over time. These simulations provide insights into the nature of intermolecular forces and how the molecules might aggregate in the condensed phase.

MD simulations can reveal whether the molecules tend to form specific arrangements, such as dimers or larger clusters, and how these aggregates are structured. For example, simulations might show an antiparallel arrangement of molecules to maximize the favorable electrostatic interactions between the polar groups. The aggregation behavior is important as it can influence the macroscopic properties of the material, such as its solubility and melting point.

Reaction Mechanism Elucidation through Computational Modeling

No published studies were found that computationally model the reaction mechanism for the synthesis or degradation of this compound.

There is no available data characterizing the transition states involved in reactions of this compound.

Energy profiles for any reaction pathways involving this compound have not been reported in the scientific literature.

Structure-Property Relationship Studies (Excluding Biological/Clinical)

Specific structure-property relationship studies concerning the material science applications of this compound are not available.

While general principles suggest that the nitro and butyl groups would influence the electronic properties of the molecule, no specific computational studies have been published to quantify these effects for this compound.

There is no information available correlating the structural features of this compound with its performance in any material science context.

Advanced Analytical Methodologies for N Butyl 3 Nitro N Phenylbenzenesulfonamide Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural determination of N-butyl-3-nitro-N-phenylbenzenesulfonamide. By mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C, NMR provides a precise blueprint of the molecular framework.

The ¹H NMR spectrum is expected to reveal distinct signals for each chemically unique proton in the molecule. The n-butyl group would present four signals: a triplet for the terminal methyl (CH₃) protons, two multiplets for the internal methylene (CH₂) protons, and a triplet for the methylene group directly attached to the sulfonamide nitrogen. The aromatic regions would display complex multiplets corresponding to the protons on the N-phenyl and 3-nitrophenyl rings. The electron-withdrawing nature of the nitro and sulfonamide groups would cause the protons on the 3-nitrophenyl ring to resonate at a lower field (higher ppm) compared to those on the N-phenyl ring.

The ¹³C NMR spectrum complements the proton data by identifying each unique carbon atom. Signals for the four distinct carbons of the butyl group would appear in the upfield region, while the twelve aromatic carbons would be observed in the downfield region. The carbon atoms directly attached to the nitrogen and sulfur atoms, as well as the carbon bearing the nitro group, would show characteristic chemical shifts influenced by the electronegativity of these heteroatoms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-CH₂-~3.2 - 3.5 (t)~45 - 50
-CH₂-CH₂-CH₃~1.4 - 1.6 (m)~30 - 35
-CH₂-CH₃~1.2 - 1.4 (m)~19 - 22
-CH₃~0.8 - 1.0 (t)~13 - 15
N-Phenyl Ar-H~7.0 - 7.5 (m)~115 - 140
3-Nitrophenyl Ar-H~7.6 - 8.5 (m)~120 - 150

Note: Predicted values are based on typical chemical shifts for similar functional groups and molecular fragments. Actual values may vary depending on solvent and experimental conditions.

While 1D NMR provides foundational information, complex molecules often exhibit overlapping signals in their aromatic regions, necessitating the use of two-dimensional (2D) NMR experiments for unambiguous assignment. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are critical for assembling the complete structural puzzle of this compound.

HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.eduresearchgate.net This experiment would definitively link each proton signal of the butyl chain and the aromatic rings to its corresponding carbon atom, confirming the C-H framework of the molecule. columbia.eduresearchgate.net

The protons of the N-CH₂ group of the butyl chain to the carbons of the N-phenyl ring.

The protons of the N-CH₂ group to the sulfonamide-bearing carbon of the 3-nitrophenyl ring.

The aromatic protons on the N-phenyl ring to the sulfonamide-bearing carbon.

The protons on the 3-nitrophenyl ring to adjacent carbons within the same ring, confirming their relative positions.

Table 2: Expected Key HMBC Correlations for Structural Confirmation

Proton(s) (¹H)Correlated Carbon(s) (¹³C)Significance
N-H₂C-C1 of N-Phenyl ring; C1 of 3-Nitrophenyl ringConfirms the S-N-C and C-N-C linkages
Ar-H (N-Phenyl)C1 of 3-Nitrophenyl ring (ipso-S)Confirms the N-Sulfonyl connection
Ar-H (ortho to NO₂)C-NO₂Confirms position of the nitro group

Understanding the synthetic pathway or metabolic fate of this compound can be achieved through isotopic labeling studies. researchgate.net By strategically incorporating stable isotopes such as ¹³C, ¹⁵N, or ¹⁸O into the precursor molecules, researchers can trace the journey of these atoms into the final product. nih.govchemrxiv.orgchemrxiv.org

For instance, in a synthetic context, using ¹⁵N-labeled aniline (B41778) would allow for the unambiguous monitoring of the reaction's progress via ¹⁵N NMR spectroscopy or mass spectrometry. If the synthesis involves multiple potential reaction sites or rearrangement pathways, isotopic labeling can provide definitive evidence for the operative mechanism. A recently developed degradation-reconstruction approach for primary sulfonamides allows for late-stage ¹⁸O labeling, where the unlabeled molecule itself serves as the starting material to produce an isotopically enriched version for use in mechanistic or bioanalytical studies. chemrxiv.orgchemrxiv.org This technique could be adapted to trace the fate of the sulfonyl oxygens in subsequent reactions.

Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound and for identifying intermediates, byproducts, and degradation products in a sample. bingol.edu.trresearchgate.net When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the analysis of complex mixtures, making it ideal for monitoring the progress of a synthesis or a metabolic study.

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing the fragmentation of a selected parent ion and analyzing the resulting fragment ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of this compound. nih.gov

For this compound, several key fragmentation pathways can be predicted based on the known behavior of N-phenyl benzenesulfonamides and nitroaromatic compounds. nih.govacs.orgresearchgate.netresearchgate.net Common fragmentation events would include:

Loss of SO₂: A characteristic fragmentation for sulfonamides. nih.govacs.org

Cleavage of the S-N bond: Leading to fragments corresponding to the benzenesulfonyl and the N-butylaniline moieties.

Loss of the nitro group (NO₂): A typical fragmentation for nitroaromatic compounds. nih.govresearchgate.net

Loss of the butyl group: Cleavage of the N-butyl bond.

Formation of an anilide anion: In negative ion mode, N-phenyl benzenesulfonamides are known to fragment to form an anilide anion (m/z 92). nih.govacs.orgresearchgate.net

Table 3: Predicted Key Fragment Ions in Tandem Mass Spectrometry (MS/MS)

m/z (Mass/Charge)Proposed Fragment Structure / Neutral LossFragmentation Pathway
349.1[M+H]⁺ (Parent Ion)-
285.1[M+H - SO₂]⁺Loss of sulfur dioxide
292.1[M+H - C₄H₉]⁺Loss of butyl radical
185.0[NO₂-C₆H₄-SO₂]⁺S-N bond cleavage
164.1[C₄H₉-N-C₆H₅+H]⁺S-N bond cleavage
92.0[C₆H₅-NH]⁻Anilide anion (negative mode)

Note: m/z values are calculated for the most abundant isotopes and may be observed as protonated species ([M+H]⁺) in positive ion mode or deprotonated species ([M-H]⁻) in negative ion mode.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). bingol.edu.trnih.gov This precision allows for the determination of the elemental formula of the parent ion and its fragments, a capability that is invaluable for confirming the identity of this compound and distinguishing it from other compounds with the same nominal mass. bingol.edu.tracs.org

For example, HRMS can differentiate the target compound from a potential isobaric impurity that might differ in its elemental composition, such as by having a different number of oxygen or nitrogen atoms while maintaining the same integer mass. This level of certainty is crucial in purity assessments and metabolite identification, where unknown compounds must be characterized with a high degree of confidence.

Table 4: HRMS Data for Distinguishing this compound from a Hypothetical Isobaric Impurity

CompoundElemental FormulaNominal MassCalculated Exact Mass
This compoundC₁₆H₁₉N₃O₄S349349.1100
Hypothetical ImpurityC₁₇H₂₃N₃O₂S349349.1514

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the this compound molecule. These methods probe the vibrational modes of chemical bonds, providing a molecular fingerprint.

In the analysis of this compound, IR and Raman spectra are characterized by specific absorption or scattering bands that correspond to the distinct vibrations of its constituent parts. The nitro (NO₂) group, a key feature of the molecule, presents two particularly strong and characteristic stretching vibrations in the IR spectrum. spectroscopyonline.com The asymmetric stretch typically appears around 1530-1550 cm⁻¹, while the symmetric stretch is observed near 1350 cm⁻¹. spectroscopyonline.comnih.gov A scissoring vibration for the nitro group may also be identified around 850 cm⁻¹. spectroscopyonline.com

The sulfonamide group (SO₂-N) also gives rise to distinct vibrational bands. The asymmetric and symmetric stretching modes of the S=O bonds are typically found in the regions of 1352 cm⁻¹ and 1176 cm⁻¹, respectively. nih.gov The presence of the n-butyl group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹, along with bending vibrations at lower wavenumbers. The two phenyl rings exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to calculate theoretical vibrational frequencies. nih.gov This combined approach aids in the precise assignment of complex spectral bands and provides a deeper understanding of the molecule's vibrational behavior. nih.gov

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Nitro (NO₂) Asymmetric Stretch 1530 - 1550
Nitro (NO₂) Symmetric Stretch ~1350
Sulfonamide (SO₂) Asymmetric Stretch ~1350
Sulfonamide (SO₂) Symmetric Stretch ~1176
Alkyl (C-H) Stretch 2850 - 2960
Aromatic (C-H) Stretch 3000 - 3100

Crystallographic Studies of this compound and its Derivatives

Crystallographic studies are indispensable for understanding the precise spatial arrangement of atoms and molecules in the solid state. For this compound and its analogs, these techniques provide definitive information on molecular conformation, bond parameters, and intermolecular interactions that govern crystal packing.

Single-crystal X-ray diffraction is the premier technique for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thus pinpoint the exact location of each atom in the molecule and the unit cell.

Table 2: Representative Crystallographic Data for Nitro-N-phenylbenzenesulfonamide Isomers

Parameter 2-Nitro-N-phenylbenzenesulfonamide nih.gov 4-Nitro-N-phenylbenzenesulfonamide nih.gov
Chemical Formula C₁₂H₁₀N₂O₄S C₁₂H₁₀N₂O₄S
Crystal System Monoclinic Monoclinic
a (Å) 13.308 (2) 5.1948 (4)
b (Å) 6.1629 (7) 12.8089 (9)
c (Å) 15.285 (2) 18.682 (1)
β (°) 100.80 (1) 93.419 (7)

The arrangement of molecules within a crystal, known as crystal packing, is dictated by a network of intermolecular forces. In sulfonamides, hydrogen bonding plays a pivotal role in stabilizing the crystal lattice. nih.gov

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities, unreacted starting materials, or byproducts, thereby enabling its purification and quantitative analysis.

It is important to note that this compound is an achiral molecule, meaning it does not have non-superimposable mirror images (enantiomers). Therefore, the determination of enantiomeric excess is not an applicable analysis for this compound.

However, High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of the compound and analyzing reaction mixtures. A reverse-phase HPLC (RP-HPLC) method is suitable for this type of analysis. sielc.com For a structurally similar compound, Benzenesulfonamide, N-butyl-3-nitro-4-(phenylamino)-, a successful separation was achieved using a specialized reverse-phase column with low silanol activity. sielc.com The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (MeCN), and an aqueous buffer, like water with a small amount of acid (e.g., phosphoric or formic acid) to ensure good peak shape. sielc.com By monitoring the eluent with a UV detector, the purity of this compound can be determined by quantifying the area of its corresponding peak relative to the total area of all peaks in the chromatogram.

Table 3: Exemplar HPLC Conditions for Analysis of Related Sulfonamides

Parameter Condition
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Column Type C18 or specialized reverse-phase with low silanol activity sielc.com
Mobile Phase Acetonitrile / Water / Acid (e.g., Phosphoric Acid) sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the identification and quantification of volatile and semi-volatile organic compounds.

In the context of this compound research, GC-MS is primarily used to analyze volatile impurities that may be present after synthesis. These could include residual solvents or unreacted starting materials like aniline and n-butylamine. The technique would also be invaluable for studying potential thermal degradation products of the compound. In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized. The volatile components are then separated as they travel through a capillary column. As each separated component exits the column, it enters the mass spectrometer, which fragments the molecules and detects the fragments based on their mass-to-charge ratio. This process generates a unique mass spectrum for each component, allowing for its unambiguous identification. While specific GC-MS studies on this compound are not prominent, related N-butylated sulfonamides are known to be amenable to gas chromatographic analysis. nist.gov

Applications in Materials Science and Advanced Chemical Synthesis Excluding Biological/clinical

N-butyl-3-nitro-N-phenylbenzenesulfonamide as a Synthetic Building Block

As a synthetic intermediate, this compound provides a valuable scaffold for constructing more complex molecular frameworks. Its bifunctional nature, with the nitro group and the aromatic rings, allows for a variety of chemical modifications.

A general synthesis for N-aryl sulfonamides can be achieved through the reaction of a sulfonyl chloride with an amine. jsynthchem.com An iron-promoted protocol has also been developed for the synthesis of N-arylsulfonamides from nitroarenes and sulfonyl chlorides. nih.gov

Table 1: Potential Synthetic Routes to N-aryl-3-nitrobenzenesulfonamides

Reaction Type Reactants Catalyst/Reagent General Applicability
Sulfonylation 3-Nitrobenzenesulfonyl chloride, N-butylaniline Base (e.g., pyridine, triethylamine) Widely applicable for forming sulfonamide bonds.

The nitro group in this compound is a key functional group that can be readily transformed, most notably through reduction to an amino group. This transformation unlocks a pathway to a wide array of nitrogen-containing heterocyclic compounds, which are significant in various fields of chemistry. nih.gov The resulting N-butyl-3-amino-N-phenylbenzenesulfonamide can undergo intramolecular or intermolecular cyclization reactions to form heterocycles such as phenazines, benzodiazepines, or other fused aromatic systems, depending on the reaction conditions and co-reactants.

For instance, the newly formed amino group can react with adjacent functional groups or with external reagents to build the heterocyclic ring. The strategic placement of the amino group ortho to one of the phenyl rings could facilitate cyclization reactions. While specific examples with this compound are not documented, the synthesis of 1-(phenylsulfonyl)-1H-benzimidazoles from 2-nitrobenzenesulfonamides via tandem reactions has been reported, illustrating the potential of the nitro-sulfonamide moiety in heterocycle synthesis. mdpi.com

The versatile reactivity of both the nitro group and the sulfonamide moiety makes this compound a valuable intermediate in multi-step organic syntheses. The nitro group can participate in various transformations beyond simple reduction, including nucleophilic aromatic substitution and conversion to other functional groups. The sulfonamide group, while generally stable, can act as a directing group in electrophilic aromatic substitution reactions or can be cleaved under specific conditions if required.

This compound can serve as a platform to introduce additional functionalities. For example, the aromatic rings can be further substituted to build more complex structures. The butyl and phenyl groups attached to the sulfonamide nitrogen also offer sites for modification, although these are generally less reactive. The synthesis of densely substituted arylethylamines from aryl sulfonamides highlights the utility of the sulfonamide group as a traceless linker in complex synthetic sequences. nih.gov

Role in Catalysis and Ligand Design

The structural features of this compound suggest its potential utility in the design of ligands for catalysis.

The oxygen atoms of the sulfonyl group and the nitro group in this compound possess lone pairs of electrons that can coordinate with transition metal centers. This coordination ability could allow the compound to function as a ligand in various metal-catalyzed reactions. researchgate.net The specific coordination mode would depend on the metal and the reaction conditions. The N-phenyl and N-butyl groups can be modified to tune the steric and electronic properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity. While direct examples of this compound as a ligand are not available, the broader class of sulfonamides has been explored for their metal complexation abilities. researchgate.net

Table 2: Potential Coordination Sites for Transition Metals

Functional Group Potential Coordinating Atoms Notes
Sulfonyl Group (-SO₂-) Oxygen The two oxygen atoms can act as bidentate or monodentate ligands.
Nitro Group (-NO₂) Oxygen The oxygen atoms can coordinate to a metal center.

While this compound itself is not a catalyst, it can serve as a precursor for the synthesis of organocatalysts. For example, the aromatic rings could be functionalized with catalytically active moieties. The development of proline sulfonamide organocatalysts demonstrates the potential of the sulfonamide framework in designing effective catalysts for various organic transformations. google.com The presence of the nitro group offers a chemical handle for such functionalization. After reduction to an amine, it could be further derivatized to introduce a chiral auxiliary or a hydrogen-bonding donor/acceptor site, which are key features in many organocatalytic systems.

Development of Advanced Materials Incorporating the Chemical Compound

The incorporation of this compound into polymeric structures or other materials could lead to the development of advanced materials with tailored properties. Aromatic sulfonamides are known to be components of various functional polymers. researchgate.net

The presence of the polar sulfonyl and nitro groups can enhance the thermal stability and influence the solubility and mechanical properties of a polymer. Furthermore, the nitro group, being a strong electron-withdrawing group, can impart specific electronic properties to the material, making it potentially useful in optoelectronic applications. mdpi.com The synthesis of poly(aryl ether sulfonamide)s by nucleophilic aromatic substitution, where the sulfonamide group activates the aromatic ring, showcases a potential route for polymerization involving such compounds. researchgate.net Sulfonated molecules have also been explored for their applications in biomaterials, suggesting the broader utility of the sulfonyl group in materials science. mdpi.com

Polymeric Materials with Tunable Properties

There is no available research on the incorporation of this compound into polymeric structures. The synthesis of polymers with tunable properties often involves the use of monomers with reactive functional groups that can undergo polymerization. While the nitro group and the sulfonamide moiety can influence the electronic properties and intermolecular interactions of a molecule, there is no evidence to suggest that this compound has been utilized as a monomer, cross-linker, or additive to create polymeric materials with specifically tailored characteristics.

Organic Electronic Materials (e.g., optoelectronic applications)

The field of organic electronics relies on molecules that exhibit specific charge transport and photophysical properties. The presence of a nitro group, which is strongly electron-withdrawing, and a phenylbenzenesulfonamide core suggests that the electronic characteristics of this compound could potentially be of interest. However, a thorough review of the literature reveals no studies on its synthesis, characterization, or application in organic electronic materials such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs).

Sensor Technologies and Recognition Elements

Chemical sensors often utilize molecules with specific binding sites or responsive moieties that can interact with target analytes. While sulfonamide derivatives have been explored in sensor design, there is no documented use of this compound as a recognition element in any sensor technology. The specific combination of the n-butyl, nitro, and N-phenyl groups does not appear to have been targeted for the selective detection of any particular analyte.

Environmental Fate and Degradation Studies of N Butyl 3 Nitro N Phenylbenzenesulfonamide

Photodegradation Mechanisms and Kinetics

There is no available research on the photodegradation of N-butyl-3-nitro-N-phenylbenzenesulfonamide.

Influence of Light Exposure on Stability

No studies were found that investigated the stability of this compound under various light conditions or determined its photostability. Therefore, no data tables on its rate of degradation under light exposure can be provided.

Identification of Photolytic Degradation Products

As no photodegradation studies have been published, the identity of potential photolytic degradation products of this compound remains unknown.

Hydrolytic Stability in Aqueous Environments

Specific research on the hydrolytic stability of this compound is not present in the available scientific literature. While studies exist on the hydrolysis of other sulfonamide classes, such as N-nitrobenzenesulfonamides, this information cannot be extrapolated to the target compound due to significant structural differences. rsc.org

pH Dependence of Hydrolysis

No data could be found regarding the hydrolysis rate of this compound at different pH levels. Consequently, a data table illustrating the pH-dependence of its stability in aqueous solutions cannot be generated.

Kinetic Studies of Hydrolytic Decomposition

There are no kinetic studies available that describe the rate of hydrolytic decomposition for this compound.

Biodegradation Pathways

A search for studies on the biodegradation of this compound yielded no results. The metabolic pathways by which microorganisms might transform or degrade this specific compound have not been investigated or reported in the public domain. Therefore, no information on its biodegradability or potential breakdown products in soil or water is available.

Microbial Degradation under Aerobic and Anaerobic Conditions

No published studies were identified that specifically investigated the microbial degradation of this compound under either aerobic or anaerobic conditions. While research exists on the biodegradation of other sulfonamides and nitroaromatic compounds, the unique combination of the N-butyl group, the nitro group at the meta position of the phenyl ring, and the N-phenylbenzenesulfonamide structure means that its susceptibility to microbial attack is unknown.

General principles suggest that the nitroaromatic structure contributes to the recalcitrance of compounds to biodegradation. nih.govnih.gov The electron-withdrawing nature of the nitro group makes such compounds resistant to oxidative degradation. nih.gov Studies on other sulfonamides have shown that they can be degraded by various microorganisms, but the degradation rates and pathways are highly dependent on the specific chemical structure of the sulfonamide. nih.govnih.gov In the absence of specific research, it is not possible to determine the microbial degradation potential of this compound.

Metabolite Identification and Persistence in Environmental Matrices

There are no studies that have identified the metabolites of this compound. Consequently, there is no information regarding the persistence of this compound or its potential degradation products in environmental matrices such as soil and water. The degradation pathways for other sulfonamides can involve modifications of the amino group and cleavage of the sulfonamide bridge. nih.gov For nitroaromatic compounds, degradation can proceed through reduction of the nitro group to an amino group, which can lead to the formation of various intermediates. arizona.edu However, without experimental data, the specific metabolites and their persistence for this compound remain uncharacterized.

Adsorption and Mobility in Soil and Water Systems

No empirical data from adsorption or mobility studies for this compound are available in the scientific literature. Therefore, key parameters used to predict environmental transport, such as the soil-water partition coefficient (Kd) or the Freundlich adsorption coefficient (Kf), have not been determined for this compound.

For other sulfonamides, adsorption in soil is influenced by factors such as soil organic matter content, pH, and the specific chemical properties of the sulfonamide. nih.govnih.govresearchgate.net The mobility of sulfonamides in soil can vary, with some being relatively mobile. nih.gov The presence of a nitro group can also influence the physicochemical properties of a compound, but without specific studies on this compound, its adsorption behavior and mobility in the environment cannot be assessed.

Conclusion and Future Research Directions for N Butyl 3 Nitro N Phenylbenzenesulfonamide

Summary of Current Research Landscape

A comprehensive search of scientific databases and literature reveals no dedicated research on N-butyl-3-nitro-N-phenylbenzenesulfonamide. Therefore, a summary of its current research landscape cannot be provided.

Unaddressed Research Questions and Emerging Challenges

Given the absence of foundational research, all questions regarding this compound remain unaddressed. The primary challenge is the de novo synthesis and characterization of the compound.

The potential for chirality in derivatives of this compound exists if chiral centers are introduced into the butyl or phenyl groups. However, as the parent compound has not been synthesized, the stereoselective synthesis of its chiral derivatives is a question for future exploration.

The reactivity of this compound is entirely unexplored. Future research would need to establish its basic chemical properties and reactivity with various reagents.

Future Avenues for Fundamental and Applied Research

Should research on this compound be initiated, several modern chemical methodologies could be applied.

Flow chemistry offers a safe, efficient, and scalable method for synthesizing a wide range of chemical compounds, including sulfonamides. acs.orgresearchgate.net The synthesis of this compound could be developed using a flow chemistry approach, which would allow for precise control over reaction parameters and potentially improve yield and safety. rsc.orggoogle.com

Upon attempting the synthesis of this compound, advanced spectroscopic techniques could be employed for real-time monitoring. google.com Techniques such as in-situ IR or NMR spectroscopy would be invaluable for understanding reaction kinetics, identifying intermediates, and optimizing reaction conditions.

Exploration of Non-Conventional Applications beyond Current Scope

The unique combination of a nitro group, a tertiary sulfonamide, and both alkyl and aryl substituents on the nitrogen atom of this compound opens up avenues for exploration in several non-conventional applications. The general class of sulfonamides has already demonstrated a wide range of uses, from antibacterial agents to diuretics and anti-inflammatory drugs. drugs.com However, the specific substitution pattern of the target molecule invites speculation into more specialized roles.

Future research could focus on the following areas:

Materials Science: The presence of an aromatic nitro group, known for its electron-withdrawing properties and potential for creating charge-transfer complexes, suggests that this compound could be investigated as a component in novel organic electronic materials. Its potential utility in the development of dyes, nonlinear optical materials, or as a dopant in conductive polymers warrants investigation. The polarity induced by the sulfonyl and nitro groups, combined with the non-polar hydrocarbon portions, may impart interesting self-assembly and thin-film forming properties.

Agrochemicals: The sulfonamide functional group is a well-established pharmacophore in a variety of herbicides and fungicides. The specific combination of lipophilic (butyl and phenyl groups) and polar (sulfonamide and nitro groups) moieties in this compound could lead to the development of new classes of pesticides with novel modes of action. Research could be directed towards its efficacy against resistant strains of agricultural pests.

Catalysis: The sulfonamide moiety can act as a ligand for transition metals. The N,N-disubstituted nature of the sulfonamide in the target compound could be exploited in the design of new catalysts. The nitrogen and oxygen atoms of the sulfonamide group can coordinate with metal centers, and the steric and electronic properties of the butyl and phenyl groups could be tuned to influence the catalytic activity and selectivity in various organic transformations.

Electrochemical Applications: The nitroaromatic group is electrochemically active and can undergo reversible reduction. This property could be harnessed in the development of new redox-active materials for batteries or as electrochemical sensors. The specific redox potential of this compound would be influenced by the other substituents on the molecule, potentially allowing for fine-tuning of its electrochemical properties.

A summary of potential non-conventional applications is presented in the table below:

Potential Application AreaRationaleKey Molecular Features
Materials Science Development of novel organic electronic materials.Aromatic nitro group, potential for charge-transfer complexes.
Agrochemicals Potential as a new class of herbicides or fungicides.Combination of lipophilic and polar moieties.
Catalysis Design of new transition metal catalysts.Sulfonamide group as a ligand.
Electrochemical Applications Development of redox-active materials.Electrochemically active nitroaromatic group.

Interdisciplinary Collaborations and Translational Research Potential (Non-Clinical)

The exploration of this compound's full potential necessitates a multidisciplinary approach, fostering collaborations between chemists, materials scientists, and environmental scientists.

Collaboration with Materials Scientists: Organic chemists could synthesize a library of derivatives of this compound with varied substitution patterns. Materials scientists could then investigate the physical and electronic properties of these compounds, exploring their potential in applications such as organic light-emitting diodes (OLEDs), photovoltaics, or as components of advanced polymers.

Partnerships in Environmental Science: The presence of a nitroaromatic group raises questions about the environmental fate and biodegradability of the compound. Collaboration with environmental scientists would be crucial to assess its potential persistence, bioaccumulation, and toxicity. This research would be vital for any potential large-scale application, such as in agrochemicals, to ensure environmental compatibility. Studies on the microbial degradation pathways of this compound could also reveal novel bioremediation strategies.

Joint Ventures in Process Chemistry and Engineering: For any of the potential applications to be realized, a scalable and efficient synthesis of this compound is required. Collaboration with chemical engineers would be essential to develop and optimize a synthetic process that is both economically viable and environmentally friendly. This would involve studies on reaction kinetics, catalyst optimization, and process intensification.

The translational research potential of this compound, while speculative at this stage, is significant. The development of this compound from a laboratory curiosity to a functional material or product would be a prime example of translational research in action, bridging the gap between fundamental chemical synthesis and real-world applications.

A table summarizing the potential interdisciplinary collaborations is provided below:

Collaborating DisciplineResearch FocusPotential Outcome
Materials Science Investigation of physical and electronic properties.Development of new functional materials.
Environmental Science Assessment of environmental fate and biodegradability.Eco-friendly design and remediation strategies.
Chemical Engineering Development of scalable and efficient synthesis.Economically viable and sustainable production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-3-nitro-N-phenylbenzenesulfonamide in laboratory settings?

  • Methodology :

  • Step 1 : Sulfonation of benzene derivatives using chlorosulfonic acid to introduce the sulfonyl chloride group.
  • Step 2 : Amidation with N-butyl-N-phenylamine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Step 3 : Nitration at the 3-position using a nitric acid-sulfuric acid mixture, ensuring controlled temperature (0–5°C) to avoid over-nitration .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
    • Key Data : Typical yields range from 40–65%, depending on nitration efficiency and purification methods.

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., nitro group at C3, butyl chain integration).
  • HPLC : Purity assessment (>95% purity for biological assays) using reverse-phase C18 columns .
  • X-ray Crystallography : For absolute configuration determination (if single crystals are obtainable) .
    • Data Interpretation : Compare observed chemical shifts (e.g., nitro group deshields adjacent protons) with computational predictions (DFT) .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the biological activity of this compound compared to other positional isomers?

  • Methodology :

  • Comparative Studies : Synthesize 2-, 3-, and 4-nitro isomers and evaluate their binding affinity to target enzymes (e.g., carbonic anhydrase) via fluorescence quenching or surface plasmon resonance (SPR).
  • Structure-Activity Relationship (SAR) : The 3-nitro group enhances steric hindrance and electronic effects, potentially improving selectivity for hydrophobic binding pockets .
    • Data Contradiction : Studies on similar sulfonamides show conflicting bioactivity due to assay conditions (e.g., pH, solvent). Standardize protocols using PBS buffer (pH 7.4) and DMSO <1% .

Q. What strategies mitigate side reactions during the nitration of N-butyl-N-phenylbenzenesulfonamide?

  • Methodology :

  • Temperature Control : Maintain reaction below 5°C to suppress dinitration.
  • Regioselective Protection : Use directing groups (e.g., meta-directing sulfonamide) to favor 3-nitration .
  • Byproduct Analysis : Monitor reaction progress via TLC and isolate intermediates before full conversion to minimize impurities .
    • Key Data : Side products (e.g., 2-nitro isomer) can be reduced to <5% with optimized stoichiometry (1.1 eq HNO3_3) .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Methodology :

  • DFT Calculations : Model the electron-withdrawing effect of the nitro group on sulfonamide’s nucleophilicity.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize experimental validation .
    • Validation : Compare computed binding energies with experimental IC50_{50} values from enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.